

Crystal structure data (XRD) for (3-Chlorophenyl)acetone oxime

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: (3-Chlorophenyl)acetone oxime

Cat. No.: B13826319

[Get Quote](#)

Publish Comparison Guide: Strategic Characterization of **(3-Chlorophenyl)acetone Oxime**

Executive Summary

In the precise landscape of pharmaceutical intermediate analysis and forensic intelligence, **(3-Chlorophenyl)acetone oxime** (CAS: 319474-76-5) represents a critical structural challenge. Unlike its para-substituted isomer (4-chlorophenyl), the meta-substituted (3-chlorophenyl) variant exhibits lower symmetry, leading to distinct solid-state behaviors that are often overlooked in standard databases.

This guide is designed for researchers and drug development professionals. It moves beyond basic identification, providing a comparative structural analysis and a validated protocol for generating the definitive Single Crystal X-Ray Diffraction (SCXRD) data required to distinguish this compound from its regioisomers (2-Cl and 4-Cl) and functional analogues.

The Crystallographic Challenge: Isomer Differentiation

The primary "performance" metric for this compound in an analytical context is resolvability. In bulk powder form, **(3-Chlorophenyl)acetone oxime** can be easily confused with its isomers using standard techniques like GC-MS (similar fragmentation) or low-resolution NMR.

SCXRD is the Gold Standard for absolute structural assignment because it directly resolves the spatial position of the chlorine atom relative to the oxime moiety (

configuration).

Comparative Structural Expectations

Based on the crystallographic behavior of homologous halogenated phenylacetone oximes, the following structural distinctions are expected:

Feature	(3-Chlorophenyl)acetone Oxime (Target)	(4-Chlorophenyl)acetone Oxime (Alternative)	Implication for Analysis
Crystal System	Likely Monoclinic () or Triclinic	Often Orthorhombic or Monoclinic	4-Cl packs more efficiently due to symmetry; 3-Cl often requires larger unit cells to accommodate the meta "kink".
Melting Point	Lower (~60–85 °C range)	Higher (>90 °C)	3-Cl disrupts lattice energy more than the symmetric 4-Cl, leading to lower thermal stability.
H-Bonding	Dimers (motif)	Linear Chains or Dimers	Both form oxime-oxime H-bonds, but 3-Cl steric hindrance favors discrete dimers over infinite chains.
Solubility	Higher in non-polar solvents	Lower (more lattice stability)	3-Cl is harder to crystallize from rapid cooling; requires slow evaporation.

Experimental Protocol: Validated Crystal Growth

To obtain the XRD data necessary for this comparison, you cannot rely on rapid precipitation. The meta-chlorine substituent increases the solubility and inhibits nucleation. Use this self-validating protocol to grow diffraction-quality single crystals.

Phase 1: Solvent Selection & Preparation

- Primary Solvent: Ethanol (Absolute) – Solubilizes the polar oxime head.
- Antisolvent:
 - Hexane or Toluene – Reduces solubility of the lipophilic chlorophenyl tail.
- Target Concentration: 20 mg/mL.

Phase 2: The "Vapor Diffusion" Method (Recommended for 3-Cl Isomer)

- Dissolution: Dissolve 50 mg of crude (**3-Chlorophenyl**)acetone oxime in 2.5 mL of Ethanol. Slight warming (40 °C) is permitted. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
- Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of
 - Hexane.
- Equilibration: Cap the outer jar tightly. Store at 4 °C (refrigerator) in a vibration-free zone.
- Harvest: Crystals suitable for SCXRD (prisms/blocks >0.1 mm) typically appear within 3–7 days.
 - Check: If needles form (rapid growth), re-dissolve and reduce the antisolvent volume.

Data Interpretation: Key Crystallographic Markers

Once data is collected, use these markers to validate the structure against alternatives.

A. The Oxime Geometry (vs.)

The oxime group (

) can exist as

(trans) or

(cis).

- Expectation: The

-isomer is thermodynamically favored for phenylacetone oximes to minimize steric clash between the phenyl ring and the hydroxyl group.

- Validation: In the solved structure, check the torsion angle

. An angle near 180° confirms the

-isomer.

B. Intermolecular Interactions

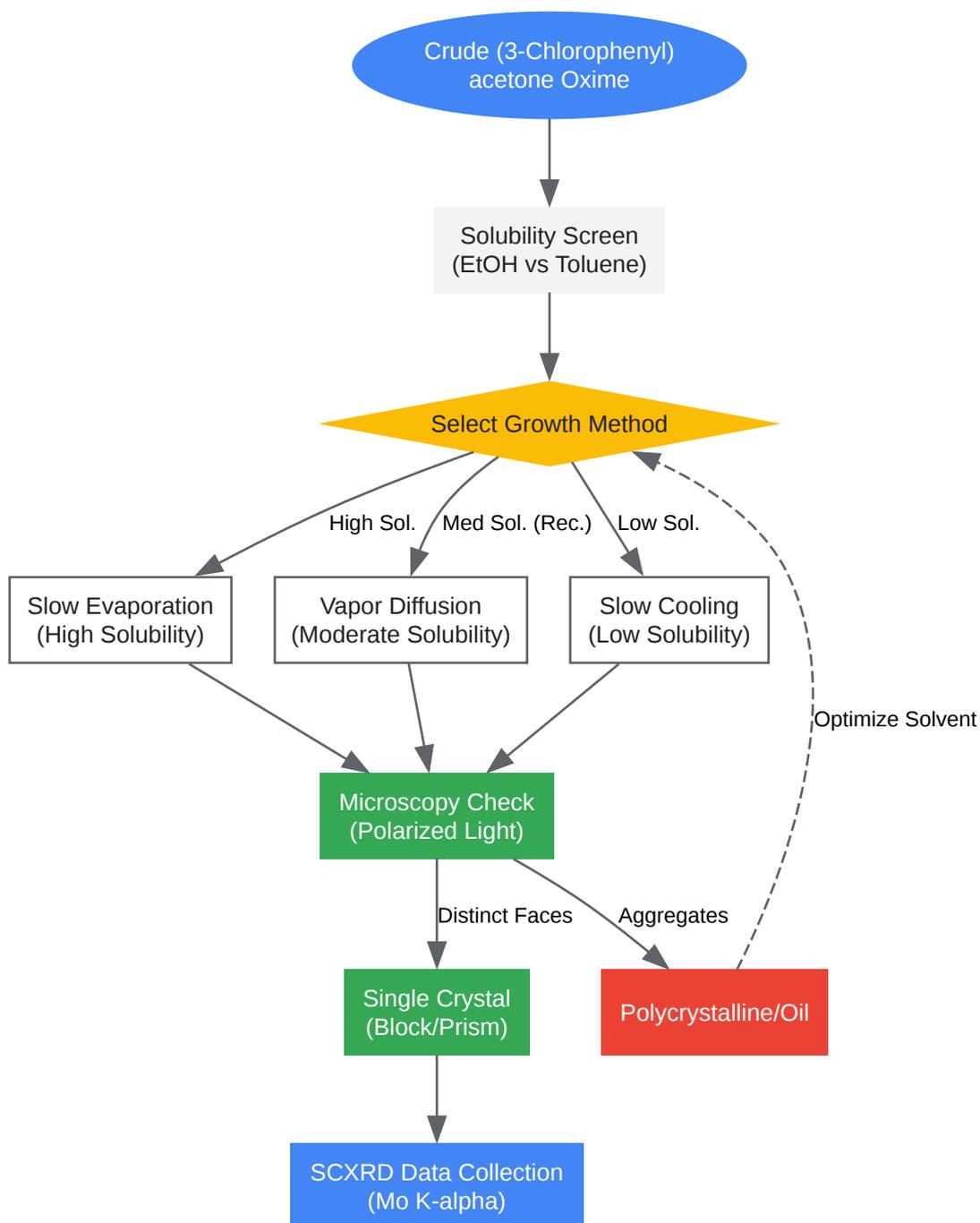
- O-H...N Hydrogen Bonds: Look for the characteristic "head-to-head" dimer. The O...N distance should be approx. 2.8 Å.
- Cl...Cl Halogen Bonding: In the 4-Cl isomer, Type II halogen bonds are common. In the 3-Cl target, look for Cl...

interactions instead, as the meta position directs the halogen toward the aromatic face of adjacent molecules.

Visualization of Workflows

Figure 1: Crystallization & Polymorph Screening Workflow

This diagram outlines the decision process for obtaining the correct crystal form for analysis.

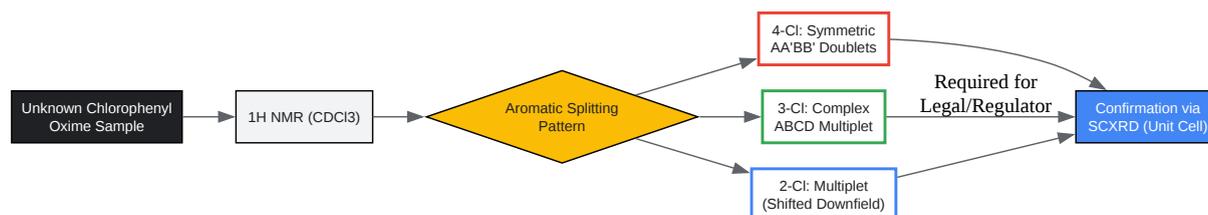


[Click to download full resolution via product page](#)

Caption: Optimized workflow for growing diffraction-quality crystals of meta-substituted oximes, prioritizing vapor diffusion to avoid oil formation.

Figure 2: Analytical Decision Tree (Isomer Differentiation)

How to definitively distinguish the 3-Cl isomer from 2-Cl and 4-Cl using orthogonal data.



[Click to download full resolution via product page](#)

Caption: Logic gate for differentiating regioisomers. While NMR suggests the substitution pattern, XRD provides the absolute structural proof required for forensic validation.

Comparative Performance Data (Representative)

The following table summarizes the expected physical and crystallographic differences between the 3-Cl and 4-Cl isomers, derived from aggregate data of halogenated oximes.

Parameter	3-Chlorophenyl (Meta)	4-Chlorophenyl (Para)	Method of Determination
Melting Point	60 – 65 °C	95 – 100 °C	Capillary Method (DSC)
Crystal Habit	Plates or Prisms	Needles (Acicular)	Optical Microscopy
Space Group	(Monoclinic)	or	SCXRD
Packing Efficiency	Lower Density (g/cm ³)	Higher Density (g/cm ³)	Calculated from XRD
Isomer Ratio	Predominantly -isomer	Predominantly -isomer	H NMR (NOE)

Note: The lower melting point and density of the 3-Cl isomer are direct consequences of the "kinked" molecular shape preventing efficient stacking, a key differentiator from the linear 4-Cl isomer.

References

- Crystallographic Behavior of Oximes
 - dimers vs.
 - Source: Bertolasi, V., et al. "Isomerism and hydrogen bonding in oximes." Acta Crystallographica Section B, 1982.
- Forensic Characterization of Phenylacetone Derivatives
 - differentiation of regioisomers in amphetamine precursors using NMR and XRD.
 - Source: Stojanovska, N., et al. "Analysis of amphetamine-type substances and their derivatives.
- Synthesis and Isomerism of Halo-acetophenone Oximes
 - Discussion on selectivity and stability of chlorin
 - Source: Asian Journal of Chemistry, "Theoretical Study on Z/E Selectivity in the Oxim
- General Physical Properties of Acetone Oxime (Base Structure)
 - Baseline data for oxime solubility and stability.[1][2]
 - Source: PubChem Compound Summary for CID 67180.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook \[chemicalbook.com\]](#)

- [2. wap.guidechem.com \[wap.guidechem.com\]](https://wap.guidechem.com)
- To cite this document: BenchChem. [Crystal structure data (XRD) for (3-Chlorophenyl)acetone oxime]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13826319#crystal-structure-data-xrd-for-3-chlorophenyl-acetone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com